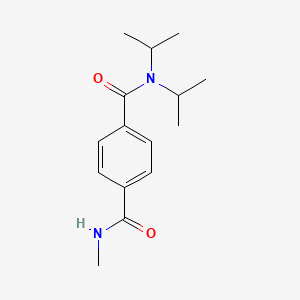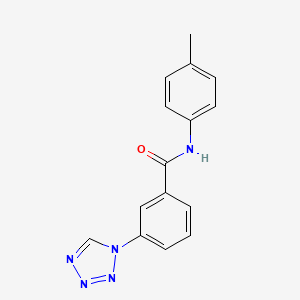
N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide, also known as DPA-714, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. DPA-714 belongs to the family of pyrazinecarboxamide derivatives, which have been found to exhibit various pharmacological properties.
Mechanism of Action
N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide binds to the TSPO on microglia cells, leading to a reduction in inflammation. TSPO is a mitochondrial protein that is upregulated in response to various stimuli, including inflammation. N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide binding to TSPO inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduces the activation of microglia cells.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide has been found to have various biochemical and physiological effects, including reducing inflammation, improving cognitive function, and inhibiting cancer cell growth. N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the activation of microglia cells. In Alzheimer's disease, N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide has been found to reduce amyloid beta-induced neuroinflammation and improve cognitive function. In cancer, N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide has been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide in lab experiments is its specificity for the TSPO on microglia cells, which allows for targeted reduction of inflammation. N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide has also been shown to have low toxicity in animal studies. However, one limitation of using N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide. One direction is to investigate its potential applications in other diseases, such as multiple sclerosis and Parkinson's disease. Another direction is to develop more efficient synthesis methods for N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide that can increase its yield and purity. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide to better understand its efficacy and safety in humans.
Synthesis Methods
The synthesis of N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide involves the reaction of 2,5-dimethylphenylhydrazine with 2-bromo-2-methylpropionyl chloride in the presence of triethylamine and acetonitrile. The resulting compound is then treated with 2-cyanopyrazine to yield N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide. The purity of the compound can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide has been extensively studied for its potential applications in the treatment of various diseases, including neuroinflammation, Alzheimer's disease, and cancer. In neuroinflammation, N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide has been found to bind to the translocator protein (TSPO) on microglia cells, leading to a reduction in inflammation. In Alzheimer's disease, N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide has been shown to reduce amyloid beta-induced neuroinflammation and improve cognitive function. In cancer, N-(2,5-dimethylphenyl)-2-pyrazinecarboxamide has been found to inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-3-4-10(2)11(7-9)16-13(17)12-8-14-5-6-15-12/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNNDOFIUBJGIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203110 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,5-dimethylphenyl)pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-azepanylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B5730696.png)


![methyl [7-(acetyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730708.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5730713.png)
![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5730726.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B5730747.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5730756.png)

![2-cyano-N-cyclohexyl-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730787.png)


